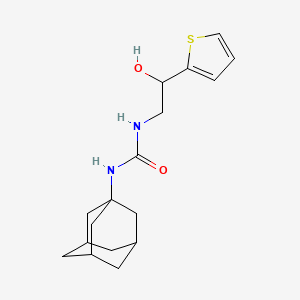
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea, also known as Aducanumab, is a monoclonal antibody developed for the treatment of Alzheimer's disease. Aducanumab is designed to target and remove amyloid beta protein, which is believed to contribute to the development and progression of Alzheimer's disease.
Mécanisme D'action
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea works by binding to and removing amyloid beta protein from the brain. Amyloid beta protein is believed to contribute to the development and progression of Alzheimer's disease by forming plaques in the brain. By removing these plaques, this compound may be able to slow the progression of the disease.
Biochemical and physiological effects:
This compound has been shown to reduce amyloid beta plaque in the brain and slow cognitive decline in patients with early-stage Alzheimer's disease. However, the exact biochemical and physiological effects of this compound are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea has several advantages for use in lab experiments, including its ability to bind specifically to amyloid beta protein and its potential for use in treating Alzheimer's disease. However, there are also limitations to using this compound in lab experiments, including its high cost and the need for specialized equipment and expertise to produce and use the antibody.
Orientations Futures
There are several potential future directions for research on 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea, including:
1. Further clinical trials to evaluate the safety and efficacy of this compound in treating Alzheimer's disease.
2. Development of new monoclonal antibodies that target different aspects of Alzheimer's disease pathology.
3. Investigation of the potential use of this compound in treating other neurodegenerative diseases.
4. Exploration of the underlying mechanisms of this compound's action in the brain.
5. Development of new methods for producing and delivering this compound more efficiently and cost-effectively.
Méthodes De Synthèse
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea is synthesized using recombinant DNA technology. The gene for the antibody is inserted into a host cell, which then produces the antibody. The antibody is then purified and formulated for use in clinical trials.
Applications De Recherche Scientifique
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea has been the subject of numerous clinical trials to evaluate its safety and efficacy in treating Alzheimer's disease. The most recent clinical trial, called the EMERGE study, showed that this compound was able to reduce amyloid beta plaque in the brain and slow cognitive decline in patients with early-stage Alzheimer's disease.
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-(2-hydroxy-2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c20-14(15-2-1-3-22-15)10-18-16(21)19-17-7-11-4-12(8-17)6-13(5-11)9-17/h1-3,11-14,20H,4-10H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCDOGYMINJNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


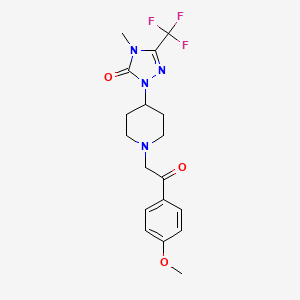
![1,7-dimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2947974.png)
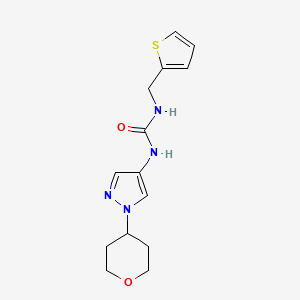
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2947977.png)
![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2947978.png)
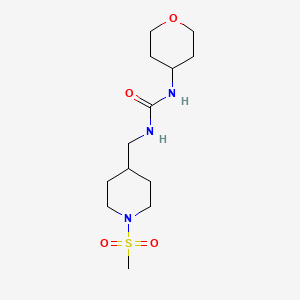
![7-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid](/img/structure/B2947981.png)
![Tert-butyl N-[(2S)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate](/img/structure/B2947984.png)
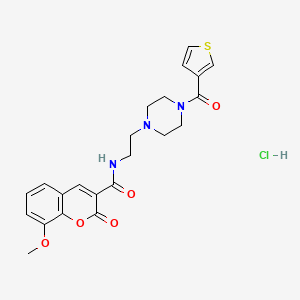
![11-[(Furan-2-yl)methyl]-10-(methylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2947988.png)
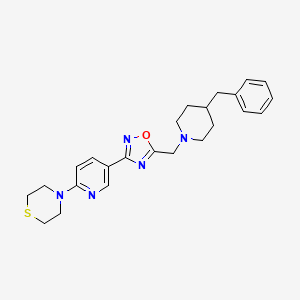
![Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2947992.png)
![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2947993.png)